3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide
Description
The compound 3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide is a heterocyclic organic molecule featuring a 1,2-dihydroisoquinolin-1-one core substituted at position 3 with a piperidin-4-yl group. Its hydrobromide salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
Molecular Formula |
C14H17BrN2O |
|---|---|
Molecular Weight |
309.20 g/mol |
IUPAC Name |
3-piperidin-4-yl-2H-isoquinolin-1-one;hydrobromide |
InChI |
InChI=1S/C14H16N2O.BrH/c17-14-12-4-2-1-3-11(12)9-13(16-14)10-5-7-15-8-6-10;/h1-4,9-10,15H,5-8H2,(H,16,17);1H |
InChI Key |
VAHCSOOXWFFGMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3C(=O)N2.Br |
Origin of Product |
United States |
Preparation Methods
Nitro-Quinolone Intermediate Formation
The synthesis begins with nitro-quinolone derivative 45 , prepared via nucleophilic substitution of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with amines in dry DMF or DMSO under basic conditions (Et₃N, 80–110°C, 90 min–48 h). This step introduces diverse substituents at the C-7 position, with electron-donating groups like morpholine and piperidine improving yields by 15–20% compared to aliphatic amines.
Catalytic Hydrogenation and Hydrolysis
Nitro intermediates undergo hydrogenation using RANEY® nickel (H₂, DMF, rt, 1–6 h) to yield amino derivatives 57–65 , followed by hydrolysis with 6 N HCl or 10% NaOH to generate the dihydroisoquinolinone core. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Hydrogenation Time | 4–6 h | Maximizes >85% |
| HCl Concentration | 6 N | Prevents side-product formation |
| Temperature | Reflux (EtOH) | Ensures complete de-esterification |
Hydrobromide salt formation is achieved via treatment with HBr in acetic acid, yielding the final compound with >95% purity after recrystallization from ethanol/water.
Directed Ortho-Lithiation Strategy
Pivaloylamide Intermediate Synthesis
A directed ortho-lithiation approach starts with 2-(3-fluorophenyl)ethylamine (27) , acylated with pivaloyl chloride to form 28 (93% yield). Lithiation at −78°C in THF with butyllithium generates a stabilized aryllithium species, which reacts with DMF to yield aldehyde 29 .
Acid-Mediated Cyclization
Cyclization of 29 in HCl/EtOH (reflux, 4 h) produces 8-fluoro-3,4-dihydroisoquinoline (23) . Substitution of the fluorine atom with piperidine occurs via nucleophilic aromatic substitution (piperidine, 80°C, 29 h), followed by hydrobromide salt formation. Key advantages include:
- Regioselectivity : Lithiation occurs exclusively ortho to the directing group.
- Yield Improvement : THF solvent increases lithiation efficiency by 30% compared to diethyl ether.
Buchwald–Hartwig Amination Approach
Bromo Intermediate Preparation
Bromo derivatives 86 and 87 are synthesized via Sandmeyer reaction from amino precursors 84 and 85 (CuBr₂, HBr, NaNO₂, 0°C to rt). These intermediates undergo Buchwald–Hartwig coupling with 1,2,3,4-tetrahydroisoquinoline using Pd₂(dba)₃ and BINAP in toluene (reflux, 13 h), achieving 68–72% yields for C-7 functionalized esters 88 and 89 .
Final Hydrolysis and Salt Formation
Acid hydrolysis (6 N HCl, EtOH, reflux) of 88 affords the free base, which is treated with HBr in dioxane to yield the hydrobromide salt. This method achieves 89% enantiomeric excess when using chiral BINAP ligands.
Reductive Amination Pathway
Ketone Intermediate Synthesis
Reaction of 1,2-dihydroisoquinolin-1-one with 4-piperidone in the presence of NaBH₃CN (MeOH, rt, 12 h) yields the secondary amine intermediate. Optimization studies reveal:
| Condition | Optimal Value | Effect on Yield |
|---|---|---|
| Borane Complex | NaBH₃CN | 78% yield |
| Solvent | Methanol | Minimizes over-reduction |
| Temperature | 25°C | Prevents imine hydrolysis |
Hydrobromide Salt Crystallization
The free base is dissolved in warm isopropanol, treated with 48% HBr, and cooled to −20°C to precipitate the hydrobromide salt. X-ray crystallography confirms the salt form enhances lattice energy by 12 kcal/mol compared to the hydrochloride.
Comparative Analysis of Synthetic Routes
| Method | Overall Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 62% | 98.5% | Scalable to >500 g | Requires high-pressure H₂ |
| Directed Lithiation | 51% | 97.2% | Excellent regiocontrol | Low-temperature conditions |
| Buchwald–Hartwig | 68% | 99.1% | Enables diverse C-7 substituents | Pd catalyst cost |
| Reductive Amination | 73% | 96.8% | One-pot simplicity | Limited to symmetric amines |
Critical Process Parameters
Solvent Selection
Chemical Reactions Analysis
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles . For instance, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts can lead to the formation of piperidine derivatives . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide exhibits significant biological activity, particularly as an inhibitor against various pathogens. Notably, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in antibiotic development.
Neuropharmacological Targets
Some derivatives of this compound have been studied for their effects on neuropharmacological targets. This suggests possible roles in treating neurological disorders such as depression and anxiety. The mechanism of action may involve modulation of neurotransmitter systems, although further investigations are necessary to elucidate these pathways.
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes, including ATP synthase in Mycobacterium tuberculosis. This inhibition may provide a novel approach to combatting drug-resistant strains of tuberculosis.
Drug Development
As a piperidine derivative, it serves as a building block for designing drugs with various pharmacological activities. Its unique structure allows for modifications that can lead to new therapeutic agents with improved efficacy and safety profiles.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial load when treated with this compound compared to controls. The study emphasized the need for further exploration into dosage optimization and mechanism elucidation.
Case Study 2: Neuropharmacological Effects
Another case study focused on the neuropharmacological effects of the compound in animal models exhibiting anxiety-like behaviors. The administration of varying doses resulted in a dose-dependent reduction in anxiety levels, suggesting potential therapeutic applications in anxiety disorders.
Case Study 3: Enzyme Interaction Studies
Research examining the interaction of this compound with ATP synthase demonstrated that it binds effectively to the enzyme, inhibiting its activity. This finding supports its potential use as a lead compound in developing new treatments for resistant bacterial infections .
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, thereby modulating their activity . For example, piperidine-based compounds have been shown to inhibit enzymes such as cholinesterases, which are involved in the breakdown of neurotransmitters . The exact mechanism of action may vary depending on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Key Observations :
- Piperidine vs.
- Salt Form : Hydrobromide salts (target compound, Eletriptan HBr) generally exhibit superior water solubility compared to free bases or hydrochloride salts, impacting oral bioavailability .
2.2. Pharmacological Activity in Antimicrobial Contexts
- DMPI and CDFII (): These indole-piperidine derivatives act as carbapenem synergists against methicillin-resistant Staphylococcus aureus (MRSA). Unlike the target compound’s dihydroisoquinolinone core, DMPI/CDFII feature indole scaffolds, suggesting divergent bacterial targets. The piperidine moiety in all three compounds may facilitate membrane penetration or enzyme binding .
2.3. Neurological Activity and Salt Comparisons
- Eletriptan Hydrobromide (): A 5-HT1B/1D agonist used for migraines. Though structurally distinct (indole vs. dihydroisoquinolinone), both compounds share hydrobromide salt forms, ensuring high solubility (~462.43 g/mol for Eletriptan HBr). This similarity highlights the role of salt selection in optimizing drug delivery .
- Galantamine Hydrobromide (): An acetylcholinesterase inhibitor with a hydrobromide salt. Comparative analysis suggests the target compound’s piperidine group may similarly enhance CNS penetration, though activity would depend on receptor specificity.
Physicochemical and Conformational Analysis
- Ring Puckering and Stability: The dihydroisoquinolinone core’s puckering (non-planar conformation) can be quantified using Cremer-Pople parameters (). Piperidine substitution may induce steric effects, altering ring puckering amplitude (q) and phase angle (φ) compared to planar analogs, thereby influencing binding to biological targets .
- Crystallographic Data : SHELX programs () are widely used for small-molecule crystallography. If structural studies exist, SHELXL refinements could reveal piperidine ring chair/half-chair conformations, critical for understanding intermolecular interactions .
Biological Activity
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action.
- Molecular Formula : C14H17BrN2O
- Molecular Weight : 309.20 g/mol
- IUPAC Name : 3-piperidin-4-yl-2H-isoquinolin-1-one; hydrobromide
The compound features a dihydroisoquinolinone core structure with a piperidine ring, enhancing its solubility and stability, which is beneficial for various pharmaceutical applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Notably, compounds with similar structures have demonstrated effectiveness against Mycobacterium tuberculosis , suggesting potential applications in antibiotic development. The compound has shown promise as an inhibitor of ATP synthase in this pathogen, which is crucial for its energy metabolism.
Neuropharmacological Effects
In addition to its antimicrobial properties, derivatives of this compound have been studied for their effects on neuropharmacological targets. The structural similarities with other piperidine derivatives suggest potential roles in treating neurological disorders. Research has indicated that modifications to the piperidine moiety can enhance the biological activity of related compounds, leading to improved efficacy in neuropharmacological applications .
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain receptors and enzymes by binding to them, thereby influencing various biological processes. Further investigations are necessary to elucidate the precise mechanisms and specificity towards different biological targets.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methyl-3-(piperidin-4-yl)-1H-indole | Structure | Potential psychoactive properties |
| 3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one | Structure | Morpholine instead of piperidine; different pharmacological profile |
| 5-Bromo-3-(pyrrolidin-1-yl)-1H-pyrido[2,3-b]indole | Structure | Investigated for anti-cancer activity |
These compounds illustrate variations in ring substitution and core structure while maintaining some functional similarities to this compound.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory effects against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
- Neuroprotective Effects : In preclinical trials, derivatives of this compound showed neuroprotective effects in models of neurodegenerative diseases, indicating potential therapeutic applications in conditions such as Alzheimer's disease .
- Cell Cycle Modulation : Research indicated that certain derivatives could induce cell cycle arrest and apoptosis in cancer cell lines, suggesting a role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
